molecular formula C31H28ClN7O2 B611367 Thz2 CAS No. 1604810-84-5

Thz2

Cat. No.: B611367
CAS No.: 1604810-84-5
M. Wt: 566.1 g/mol
InChI Key: FONRCZUZCHXWBD-VGOFMYFVSA-N
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Description

THZ2 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle and transcription. This compound has shown significant potential in inhibiting the growth of various cancer cells, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Thz2 is a small inhibitor that selectively targets Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription .

Mode of Action

This compound interacts with its target, CDK7, to inhibit its activity. This inhibition leads to a reduction in the phosphorylation of the RNA polymerase II (RNAPII) C-terminal repeat domain (CTD), which is enriched in super-enhancers . This results in the suppression of transcription, particularly of super-enhancer-associated genes in cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It causes cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer . It has been observed that a cluster of genes, particularly sensitive to this compound treatment, are enriched in cancer-related biological processes and pathways, such as apoptosis, cell migration, PI3K-Akt signaling, and MAPK signaling .

Pharmacokinetics

It has been shown that this compound can be administered via intraperitoneal injection in mice without causing weight loss or behavioral changes, suggesting good tolerance .

Result of Action

This compound has been shown to effectively inhibit the growth of triple-negative breast cancer (TNBC) cells and induce apoptotic cell death . It also suppresses the clonal growth of TNBC cells at low nanomolar doses . In mouse models, this compound treatment significantly reduces tumor growth rates .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For example, in mouse models of dextran sulfate sodium (DSS)-induced acute colitis and azoxymethane (AOM)/DSS-induced colitis-associated colorectal cancer, this compound has been shown to ameliorate inflammatory symptoms, including bleeding and diarrhea .

Biochemical Analysis

Biochemical Properties

Thz2 plays a crucial role in biochemical reactions by inhibiting CDK7, a key enzyme involved in cell cycle regulation and transcription. This compound interacts with various enzymes, proteins, and other biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex. The inhibition of CDK7 by this compound leads to the suppression of phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound impacts cell signaling pathways, including the downregulation of β-catenin and snail, which are involved in cell migration and invasion. Additionally, this compound affects gene expression by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX2), thereby modulating cellular metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7, leading to enzyme inhibition. This compound binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition results in the suppression of transcription and cell cycle progression. This compound also affects gene expression by modulating the activity of transcription factors and coactivators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, organ damage, and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cell cycle regulation and transcription. It interacts with enzymes such as CDK7, cyclin H, and MAT1, which are essential for the formation of the CAK complex. This compound also affects metabolic flux by modulating the activity of transcription factors and coactivators, leading to changes in the levels of metabolites involved in cell proliferation, apoptosis, and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on CDK7. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it targets CDK7 and other components of the transcription machinery. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its activity and function, as it allows for the inhibition of CDK7 and the modulation of transcription and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

THZ2 can be synthesized through a multi-step process involving the reaction of specific chemical precursors. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process to produce large quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

THZ2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

THZ2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

THZ2 is part of a class of compounds known as cyclin-dependent kinase 7 inhibitors. Similar compounds include:

This compound is unique in its ability to selectively target super-enhancer-associated oncogenes, making it particularly effective against certain types of cancer .

Properties

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRCZUZCHXWBD-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604810-84-5
Record name THZ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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